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5-Ethynyl-2'-deoxyuridine - 61135-33-9

5-Ethynyl-2'-deoxyuridine

Catalog Number: EVT-267174
CAS Number: 61135-33-9
Molecular Formula: C11H12N2O5
Molecular Weight: 252.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Ethynyl-2'-deoxyuridine (EdU) is a synthetic nucleoside analog that serves as a powerful tool for studying DNA replication in various biological systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As a thymidine analog, EdU is incorporated into newly synthesized DNA during the S phase of the cell cycle, enabling researchers to label and track actively dividing cells. [, , , , ] This ability to identify proliferating cells makes EdU an invaluable tool across various fields, including cell biology, developmental biology, oncology, and neuroscience.

Future Directions
  • Developing improved EdU analogs: Future research may focus on synthesizing novel EdU analogs with enhanced properties such as increased cell permeability, improved fluorescence quantum yield, and compatibility with various tissue clearing techniques. [, ]

Carbocyclic Analogue of 5-Ethynyl-2'-deoxyuridine

Compound Description: This compound is a structural analog of 5-Ethynyl-2'-deoxyuridine where the deoxyribose sugar ring is replaced with a cyclopentane ring . This modification often aims to improve metabolic stability and alter the compound's interaction with enzymes.

Relevance: The carbocyclic analogue of 5-Ethynyl-2'-deoxyuridine exhibits modest antiviral activity against herpes simplex virus types 1 and 2, which suggests that the sugar ring modification impacts its biological activity compared to 5-Ethynyl-2'-deoxyuridine .

Carbocyclic Analogue of 5-Ethyl-2'-deoxyuridine (EDU)

Compound Description: This compound is the carbocyclic analogue of 5-ethyl-2'-deoxyuridine (EDU), which itself is closely related to 5-Ethynyl-2'-deoxyuridine . It features a cyclopentane ring in place of the deoxyribose sugar, similar to the carbocyclic analogue of 5-Ethynyl-2'-deoxyuridine.

Relevance: This analogue also demonstrates antiviral activity against herpes simplex virus types 1 and 2, highlighting the importance of the base modifications in antiviral activity and potential differences in activity compared to 5-Ethynyl-2'-deoxyuridine .

5-Ethyl-2'-deoxyuridine (EDU)

Compound Description: EDU is an antiviral agent that shares structural similarities with 5-Ethynyl-2'-deoxyuridine, with an ethyl group instead of an ethynyl group at the 5 position of the uracil ring .

Relevance: The structural similarity and shared antiviral activity of EDU with 5-Ethynyl-2'-deoxyuridine indicate that modifications at the 5 position of the uracil ring are crucial for their biological effects .

5-(Bromomethyl)-2'-deoxyuridine Dibenzoate

Compound Description: This compound serves as a synthetic precursor in one of the routes used to synthesize the carbocyclic analogue of EDU . Its structure is modified to facilitate the specific chemical reactions required in the synthesis.

5-[4(4'-Hydroxyphenyl]phenyl]ethynyl-2'-deoxyuridine

Compound Description: This compound is a derivative of 5-Ethynyl-2'-deoxyuridine designed with an extended ethynyl linker attached to a biphenyl group bearing a phenolic hydroxyl group . This modification likely aims to enhance its lipophilicity and potentially its binding affinity to specific targets.

Relevance: This derivative, while exhibiting poor affinity for the varicella-zoster virus thymidine kinase enzyme (VZV-TK) unlike its precursor 6, provides valuable insights into structure-activity relationships for 5-Ethynyl-2'-deoxyuridine analogs . Understanding its limitations guides further development of more potent and selective compounds.

Lipophilic, Fluorine-18-labeled 5-Ethynyl-2'-deoxyuridine Derivative ([18F]-3)

Compound Description: This derivative of 5-Ethynyl-2'-deoxyuridine incorporates a fluorine-18 isotope and a lipophilic alkyl chain . The fluorine-18 isotope makes it suitable for positron emission tomography (PET) imaging studies, while the lipophilic modification aims to enhance its brain penetration.

Relevance: Despite its lipophilic design, this derivative showed low brain uptake in mice and low affinity for the varicella-zoster virus thymidine kinase enzyme (VZV-TK) . This highlights the challenges in designing effective imaging agents based on 5-Ethynyl-2'-deoxyuridine and suggests that further structural modifications are needed to improve its pharmacological properties.

Phosphorylated 5-Ethynyl-2'-deoxyuridine (PEdU)

Compound Description: PEdU is a chemically modified form of 5-Ethynyl-2'-deoxyuridine, where a phosphate group is added to the molecule . To enhance cell permeability, the phosphate group is protected with bis-pivaloyloxymethyl, which is cleaved inside the cell.

Relevance: PEdU was designed to improve upon 5-Ethynyl-2'-deoxyuridine by enhancing its incorporation into DNA during replication. It exhibits lower toxicity and maintains or slightly improves DNA-labeling ability in vitro and in vivo, making it a potentially valuable tool for cell proliferation studies .

5-Bromo-2'-deoxyuridine (BrdU)

Compound Description: BrdU is a thymidine analog commonly used for labeling dividing cells by incorporating into newly synthesized DNA during the S phase .

Relevance: Although structurally similar to 5-Ethynyl-2'-deoxyuridine, the detection of BrdU incorporated into DNA requires harsher treatments compared to EdU, making EdU a more sensitive and practical alternative in some experimental settings .

Source and Classification

5-Ethynyl-2'-deoxyuridine is classified as a nucleoside analog. It is structurally similar to the natural nucleoside deoxyuridine, with the key modification being the presence of an ethynyl group at the 5-position of the uracil ring. This modification allows for its incorporation into DNA during replication, making it a valuable tool for researchers studying cellular processes. The compound is often referred to by its abbreviation, EdU, but this article will refrain from using abbreviations as per the request.

Synthesis Analysis

The synthesis of 5-ethynyl-2'-deoxyuridine typically involves several steps that modify deoxyuridine to introduce the ethynyl group. A common method includes:

  1. Starting Material: The synthesis usually begins with deoxyuridine as the starting material.
  2. Introduction of Ethynyl Group: The ethynyl group can be introduced through various reactions, such as:
    • Alkylation: Using an appropriate alkylating agent that contains an ethynyl group.
    • Sonogashira Coupling: This method employs palladium-catalyzed cross-coupling reactions between terminal alkynes and halogenated nucleosides.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels (≥ 98%).

The synthesis parameters typically include temperature control, reaction time (often several hours), and the use of inert atmospheres to prevent degradation of sensitive reagents.

Molecular Structure Analysis

5-Ethynyl-2'-deoxyuridine has a molecular formula of C11H12N2O5C_{11}H_{12}N_{2}O_{5} and a molecular weight of approximately 252.23 g/mol. The structural features include:

  • Pyrimidine Ring: The uracil base is part of a pyrimidine ring structure.
  • Deoxyribose Sugar: The sugar moiety is a deoxyribose, which lacks an oxygen atom at the 2' position compared to ribose.
  • Ethynyl Group: The presence of the ethynyl group at the 5-position enhances its ability to participate in click chemistry for detection purposes.

The compound's structure allows it to mimic thymidine during DNA replication while providing unique properties for detection via click chemistry.

Chemical Reactions Analysis

5-Ethynyl-2'-deoxyuridine participates in several key chemical reactions:

  1. Click Chemistry: The most notable reaction involving 5-ethynyl-2'-deoxyuridine is the copper-catalyzed azide-alkyne cycloaddition (commonly referred to as click chemistry). This reaction enables the labeling of incorporated EdU with fluorescent dyes or biotin via azide-containing probes.
  2. Incorporation into DNA: During DNA synthesis, EdU can be incorporated into newly synthesized DNA strands in place of thymidine, allowing for monitoring of cellular proliferation.
  3. Stability under Physiological Conditions: EdU exhibits stability under physiological conditions compared to other nucleoside analogs like 5-bromo-2'-deoxyuridine.
Mechanism of Action

The mechanism by which 5-ethynyl-2'-deoxyuridine functions involves its incorporation into DNA during the S-phase of the cell cycle:

  1. Cell Permeability: EdU readily crosses cellular membranes due to its small size and hydrophobicity.
  2. DNA Replication Incorporation: Once inside the cell, during DNA replication, EdU is incorporated into newly synthesized DNA strands instead of thymidine.
  3. Detection via Click Chemistry: After incorporation, cells can be treated with azide-conjugated fluorescent dyes or biotin in a copper(I)-catalyzed reaction, allowing for visualization or isolation of proliferating cells.

This mechanism facilitates real-time tracking of cell proliferation without the need for DNA denaturation or fixation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-ethynyl-2'-deoxyuridine include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (up to 200 mM) and can be prepared in phosphate-buffered saline or water with heating.
  • Spectroscopic Properties: Exhibits a maximum absorbance at λmax=288\lambda_{max}=288 nm with an extinction coefficient ϵ=12.0\epsilon =12.0 L mmol1^{-1} cm1^{-1}.
  • Storage Conditions: Should be stored at -20 °C under inert gas conditions for long-term stability.
Applications

5-Ethynyl-2'-deoxyuridine has diverse applications in scientific research:

  1. Cell Proliferation Studies: Widely used as a substitute for traditional methods like 5-bromo-2'-deoxyuridine staining for assessing cell proliferation in various tissues including cancerous tissues and neurogenic regions.
  2. Neuroscience Research: Employed to study neurogenesis by tracking newly formed neurons in models such as the adult hippocampus.
  3. Cancer Research: Utilized in cancer biology to investigate tumor growth dynamics and treatment responses by quantifying proliferating cells within tumors.
  4. Flow Cytometry Applications: Used in flow cytometry assays for dynamic assessment of cell proliferation kinetics.
Mechanisms of DNA Synthesis Labeling

Molecular Basis of EdU Incorporation into Replicating DNA

5-Ethynyl-2'-deoxyuridine (EdU) is a thymidine analog where the methyl group at the C5 position is replaced by an ethynyl group (–C≡CH). This structural modification allows EdU to function as a substrate for cellular DNA replication machinery. During the S-phase of the cell cycle, endogenous thymidine competes with EdU for incorporation into nascent DNA by DNA polymerases. The ethynyl group is sterically compact and minimally perturbing, enabling efficient recognition by thymidine kinase. This enzyme phosphorylates EdU to EdU-monophosphate, which is subsequently converted to EdU-triphosphate for integration into DNA [1] [6] [7].

Unlike natural thymidine, the terminal alkyne moiety of EdU provides a bioorthogonal handle for downstream detection via click chemistry. Critically, EdU’s incorporation kinetics and efficiency are comparable to thymidine, ensuring accurate reporting of DNA synthesis without significant disruption of replication fidelity. Studies in human (A549) and mouse (LLC) cell lines confirm uniform nuclear incorporation during proliferation, validated through fluorescence microscopy after click chemistry conjugation [1] [10].

Table 1: Structural and Functional Comparison of Thymidine Analogs

CompoundR Group at C5Molecular Weight (g/mol)Detection MethodDNA Denaturation Required
Thymidine–CH₃242.23N/AN/A
BrdU–Br307.10Antibody-basedYes
EdU–C≡CH252.23Click chemistryNo
5-Ethynyl-2'-deoxycytidine (EdC)–C≡CH251.22Click chemistryNo

Click Chemistry for EdU Detection: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition

EdU detection leverages copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction that forms a stable triazole ring between the alkyne of EdU and a fluorescent azide probe. The reaction requires three components:

  • Cu(I) catalyst: Typically generated in situ from Cu(II) (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilizes Cu(I), preventing cytotoxicity and enhancing reaction kinetics [2] [9].
  • Fluorescent azide: e.g., Cy3-azide or Alexa Fluor 488-azide, which covalently binds to incorporated EdU [1] [4].

The reaction proceeds rapidly (<30 minutes) under physiological conditions (pH 7–8, room temperature). The small size of azide dyes (<1 kDa) allows deep tissue penetration and access to densely packed DNA without denaturation. This contrasts sharply with bulky anti-BrdU antibodies (~150 kDa), which require DNA unwinding for epitope recognition [4] [10].

Scheme 1: CuAAC Reaction for EdU DetectionEdU-DNA + Azide-Dye + Cu(I)/LigandTriazole-Linked Fluorescent DNA

Applications span diverse biological contexts:

  • Neurogenesis studies: EdU-labeled proliferating cells in avian cochlea were co-stained with Sox2 and myosin VIIa antibodies after noise-induced damage [4].
  • Cancer research: Detection of replicating DNA in human lung cancer cells (A549) using Cy3-azide [1].
  • X-chromosome analysis: Identification of late-replicating inactive X-chromosomes via EdU’s incorporation pattern [5].

Advantages Over BrdU: Elimination of DNA Denaturation and Antibody Dependency

EdU’s principal advantage over BrdU lies in bypassing antibody-based detection. BrdU immunohistochemistry requires harsh pre-treatments such as:

  • Acid hydrolysis (2M HCl, 30 min),
  • Heat denaturation (95°C, 5 min), or
  • Enzymatic digestion (DNase I) [3] [10].

These steps fragment DNA, damage tissue architecture, and destroy epitopes for co-staining. In contrast, EdU’s click chemistry detection is performed under mild conditions (PBS buffer, pH 7.4), preserving nucleic acid integrity and protein antigenicity. This enables robust multiplexing with antibodies targeting cell-cycle markers (e.g., Ki-67), cytoskeletal proteins, or lineage-specific antigens [4] [10].

Table 2: Workflow and Technical Comparison: EdU vs. BrdU

ParameterBrdUEdU
Incubation Time24–48 h2–24 h
Detection Time6–8 h (with denaturation)30–60 min
Co-staining CompatibilityLow (epitope loss)High (preserves antigens)
Signal-to-Noise RatioVariable (high background)High (minimal background)

Additional benefits include:

  • Enhanced sensitivity: Ethynyl-azide binding efficiency exceeds antibody affinity, improving detection of low-proliferation cell populations [10].
  • Reduced cytotoxicity: EdU’s IC₅₀ is higher than BrdU in most cell lines (e.g., HLF fibroblasts), as confirmed by viability assays [1] [7].
  • Dual-pulse experiments: Sequential labeling with EdU and BrdU enables tracking of distinct cell cohorts generated at different time points [10].

Properties

CAS Number

61135-33-9

Product Name

5-Ethynyl-2'-deoxyuridine

IUPAC Name

5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7-,8+,9+/m0/s1

InChI Key

CDEURGJCGCHYFH-DJLDLDEBSA-N

SMILES

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Solubility

Soluble in DMSO

Synonyms

2'-deoxy-5-ethynyluridine
5-ethynyl-2'-deoxyuridine

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

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